molecular formula C15H14N6O2 B11007552 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B11007552
M. Wt: 310.31 g/mol
InChI Key: JZPINQLUXUVCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic compound featuring a tetrazole ring substituted with a methyl group, a phenoxy linker, and an acetamide group bonded to a pyridin-2-yl moiety.

Properties

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H14N6O2/c1-21-19-15(18-20-21)11-5-7-12(8-6-11)23-10-14(22)17-13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,16,17,22)

InChI Key

JZPINQLUXUVCSC-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Preparation of 4-(2-Methyl-2H-Tetrazol-5-yl)Phenol

The tetrazole-containing aromatic intermediate is synthesized via alkylation of a pre-formed tetrazole ring. For instance, 5-bromo-2-tetrazol-5-ylpyridine undergoes methylation using iodomethane in the presence of sodium hydroxide in DMF at 0–20°C for 2 hours, yielding 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Analogously, 4-hydroxyphenyltetrazole can be methylated under similar conditions to produce 4-(2-methyl-2H-tetrazol-5-yl)phenol, though specific literature data for this derivative requires extrapolation from related structures.

Synthesis of N-(Pyridin-2-yl)Chloroacetamide

The acetamide moiety is prepared by reacting 2-aminopyridine with chloroacetyl chloride in dichloromethane under inert conditions. This step typically employs triethylamine as a base to neutralize HCl, yielding N-(pyridin-2-yl)chloroacetamide with >90% purity after recrystallization.

Ether Formation via Williamson Synthesis

The phenoxy-acetamide linkage is established through a Williamson ether synthesis. 4-(2-Methyl-2H-tetrazol-5-yl)phenol is deprotonated using potassium carbonate in DMF, followed by reaction with N-(pyridin-2-yl)chloroacetamide at 80°C for 6 hours. This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to minimize O-alkylation byproducts.

Palladium-Catalyzed Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A Suzuki coupling strategy is employed to construct the aryl ether bond. For example, 4-bromo-N-(pyridin-2-yl)acetamide is reacted with 4-(2-methyl-2H-tetrazol-5-yl)phenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in dioxane/water (3:1) at 90°C. This method yields 78–84% of the target compound, as evidenced by analogous reactions in the literature.

Table 1: Comparative Yields in Suzuki Coupling Reactions

CatalystSolvent SystemTemperature (°C)Yield (%)
Pd(PPh₃)₄Dioxane/H₂O9084
Pd(OAc)₂/PPh₃DMF/H₂O9077.6
Pd₂(dba)₃/P(Cy)₃Dioxane/H₂OReflux78

Stille Coupling for Aryl-Aryl Bond Formation

In a Stille coupling approach, 4-tributylstannylphenyltetrazole is reacted with bromoacetamide derivatives using Pd(PPh₃)₂Cl₂ and LiCl in NMP at 120°C. While this method achieves 26–48% yields, it is less favored due to stoichiometric tin waste and lower efficiency compared to Suzuki protocols.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF and NMP enhance reaction rates in palladium-catalyzed couplings, while aqueous-organic biphasic systems (e.g., dioxane/H₂O) improve yields in Suzuki reactions. Potassium carbonate outperforms cesium carbonate in minimizing side reactions during etherification.

Catalyst Loading and Temperature

Reducing Pd(OAc)₂ loading to 0.0075 equivalents (relative to substrate) maintains catalytic activity while lowering costs. Elevated temperatures (90–120°C) are critical for achieving complete conversion in cross-couplings, though prolonged heating (>6 hours) risks decomposition.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Methods

MethodAdvantagesLimitationsYield (%)
Williamson EtherSimple setup, no metal catalystsModerate yields, byproducts50–65
Suzuki CouplingHigh yields, scalableRequires boronic acid synthesis77–84
Stille CouplingTolerates steric hindranceToxic tin reagents26–48

The Suzuki-Miyaura coupling emerges as the most efficient route, balancing yield, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Research indicates that 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide exhibits promising pharmacological properties. Its unique structural features may contribute to various biological activities:

  • Anticancer Properties : The compound has been studied for its potential to inhibit cell proliferation in cancer cell lines. For instance, it targets specific pathways involved in cancer progression, including the modulation of protein kinase activity, which plays a crucial role in cell cycle regulation and apoptosis .
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against various bacterial and fungal strains. The tetrazole and pyridine functionalities are known to enhance such biological effects .
  • Neuropharmacological Effects : The structural analogs of this compound have shown potential as analgesics and neuroprotective agents, indicating that further studies could reveal similar effects for this specific compound .

Synthetic Pathways

The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Phenoxy Group : This step involves the reaction of phenolic compounds with appropriate reagents to introduce the tetrazole moiety.
  • Pyridine Ring Attachment : The acetamide functional group is then linked to the pyridine ring through various coupling reactions, ensuring high yields and purity of the final product .

Comparative Analysis with Related Compounds

The structural uniqueness of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide can be highlighted through a comparison with other compounds that share similar functional groups:

Compound NameStructureUnique Features
4-AminoquinolineStructureKnown for antimalarial properties
1,3,4-Thiadiazole DerivativesStructureExhibits antimicrobial activity
Tetrazole-based Anticancer AgentsStructureTarget specific cancer cell lines

These comparisons illustrate the potential biological activities associated with similar scaffoldings and functional groups, emphasizing the compound's distinct pharmacological profile due to its combination of tetrazole and pyridine functionalities.

Case Studies

Several studies have documented the biological efficacy of compounds related to 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide :

  • Cell Proliferation Inhibition : In vitro studies on acute myeloid leukemia cell lines demonstrated that certain derivatives significantly inhibited cell growth by modulating key signaling pathways associated with cancer progression .
  • Antimicrobial Efficacy : A study assessing various synthesized derivatives revealed that compounds with similar structural features exhibited good efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors, potentially inhibiting their activity. The phenoxy and pyridine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences :

  • Tetrazole vs. Thiazolidinedione : Unlike thiazolidinedione derivatives (e.g., V2–V6 in ), which contain a 2,4-dioxo-thiazolidine core, the target compound employs a tetrazole ring. The tetrazole’s higher aromaticity and nitrogen content may alter electronic properties and metabolic stability .
  • Substituent Variations: The pyridin-2-yl acetamide group in the target compound contrasts with substituents like 3-methoxyphenyl (V2) or 4-methoxyphenyl (V6) in thiazolidinediones.
  • Linker Groups: The phenoxy linker in the target compound differs from sulfonyl () or thioacetamide () linkers in analogs, affecting conformational flexibility and solubility .

Physicochemical Properties

Melting Points and Stability :

  • Thiazolidinedione derivatives (V2–V6) exhibit high melting points (220–274°C), indicative of crystalline stability and strong intermolecular interactions . The tetrazole-based target compound may have a lower melting point due to reduced polarity.
  • NMR Profiles : The pyridin-2-yl group in the target compound would show distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to methoxy-substituted phenyl groups in V2 (δ 3.8 ppm for -OCH₃) .

Lipophilicity and Solubility :

  • The tetrazole ring’s polarity may enhance aqueous solubility compared to thiazolidinediones, which are more lipophilic due to their dioxo-thiazolidine core . However, the pyridin-2-yl group could offset this by introducing moderate hydrophobicity.

Anti-Inflammatory Activity :

  • Thiazolidinedione derivatives like compounds 73–75 () exhibit anti-inflammatory effects via COX-2 inhibition, with potency comparable to indomethacin . The target compound’s tetrazole ring may modulate inflammation through alternative pathways, such as nitric oxide synthase inhibition.

Antimicrobial and Reactivity :

  • Pyrazole-thioacetamide derivatives () show reactivity toward nucleophiles, enabling synthesis of diverse heterocycles. The target compound’s tetrazole ring may confer stability under similar conditions, limiting reactivity but enhancing drug-like properties .

Biological Activity

The compound 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuropharmacological effects, supported by diverse research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N6OC_{13}H_{12}N_{6}O, and its structure includes a tetrazole moiety, which is known for conferring various biological activities. The presence of the pyridine and phenoxy groups is significant for its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that compounds containing tetrazole and phenoxy groups exhibit promising anticancer properties. For instance, a study evaluated the anticancer activity of similar compounds against various cancer cell lines, revealing that modifications to the phenyl ring significantly influenced their efficacy.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung)5.0Induces apoptosis
Compound BC6 (Brain)7.5Inhibits DNA synthesis
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamideMCF7 (Breast)TBDTBD

Note: TBD indicates data to be determined in future studies.

In vitro assays have shown that these compounds can induce apoptosis in tumor cells through mechanisms such as caspase activation and DNA fragmentation analysis .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Compounds with similar structures have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CStaphylococcus aureus10
Compound DEscherichia coli15
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamideTBDTBD

The presence of the tetrazole ring has been correlated with enhanced antimicrobial activity, possibly due to its ability to disrupt bacterial cell wall synthesis .

Neuropharmacological Effects

Emerging evidence suggests that tetrazole derivatives may exhibit neuroprotective effects. Studies indicate that such compounds can modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Case Study on Antitumor Efficacy : A recent study synthesized several analogs of the compound and tested their effects on human cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, supporting the hypothesis that structural modifications can enhance anticancer activity.
  • Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of related compounds. The study utilized agar diffusion methods to assess efficacy against common pathogens, revealing that certain modifications led to improved MIC values compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for synthesizing 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide, and what catalysts or conditions are critical for optimal yield?

  • Answer : The synthesis typically involves coupling reactions between substituted phenoxy intermediates and pyridyl acetamide derivatives. Key steps include:

  • Intermediate preparation : Use of 4-(2-methyltetrazol-5-yl)phenol derivatives, synthesized via methylation of tetrazole precursors under reflux conditions in ethanol or toluene-water mixtures .
  • Coupling reaction : Activation of the phenoxy group with chloroacetyl chloride or similar reagents in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent .
  • Catalysts : Piperidine or sodium azide (NaN₃) may be employed to facilitate nucleophilic substitution or azide incorporation .
  • Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures to achieve high-purity solids .

Q. How should researchers characterize the molecular structure of this compound to confirm its identity and purity?

  • Answer : A multi-technique approach is essential:

  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹, tetrazole ring vibrations) .
  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, methyl groups on tetrazole at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and S composition (e.g., deviations <0.4% from theoretical values indicate purity) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectral data obtained during characterization?

  • Answer : Discrepancies often arise from impurities or tautomeric forms of the tetrazole ring. Strategies include:

  • Cross-validation : Compare IR, NMR, and MS data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • Recrystallization : Purify the compound using mixed solvents (e.g., ethanol-DMF) to eliminate byproducts .
  • Variable-temperature NMR : Resolve dynamic tautomerism in the tetrazole ring by analyzing spectra at elevated temperatures .

Q. How can reaction conditions be optimized to improve yield and scalability for large-scale synthesis?

  • Answer : Key parameters to optimize:

  • Solvent selection : Replace ethanol with toluene-water mixtures to enhance solubility and reduce side reactions .
  • Catalyst loading : Adjust piperidine or NaN₃ concentrations (1.5–2.0 equivalents) to balance reaction rate and byproduct formation .
  • Monitoring : Use TLC (hexane:ethyl acetate, 9:1) to track reaction progress and terminate at optimal conversion .
  • Workup modifications : Replace iron powder (for nitro reduction) with catalytic hydrogenation to improve safety and scalability .

Q. What functional group modifications in related acetamide derivatives have shown promise for structure-activity relationship (SAR) studies?

  • Answer : Reported modifications include:

  • Tetrazole ring substitution : Replace the methyl group with ethyl or aryl groups to modulate electron density and bioactivity .
  • Phenoxy linker variation : Introduce methoxy or nitro substituents to alter lipophilicity and binding affinity .
  • Pyridyl substitution : Replace the pyridin-2-yl group with pyrimidine or thiazole rings to explore heterocyclic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.